molecular formula C8H17BrMg B12440684 magnesium;octane;bromide

magnesium;octane;bromide

Cat. No.: B12440684
M. Wt: 217.43 g/mol
InChI Key: IOOQQIVFCFWSIU-UHFFFAOYSA-M
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Description

Magnesium octane bromide is an organometallic compound that combines magnesium, octane, and bromide. This compound is part of the broader class of Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. The presence of magnesium in the compound enhances its reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium octane bromide can be synthesized through the reaction of magnesium metal with octyl bromide in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction typically involves the following steps:

    Activation of Magnesium: Magnesium turnings are activated by washing with dilute acid and then drying.

    Reaction with Octyl Bromide: The activated magnesium is then reacted with octyl bromide in the presence of an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of magnesium octane bromide follows similar principles but on a larger scale. The process involves:

    Bulk Activation of Magnesium: Large quantities of magnesium are activated using mechanical or chemical methods.

    Continuous Reaction Process: The reaction with octyl bromide is carried out in large reactors with continuous stirring and temperature control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Magnesium octane bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.

    Oxidation and Reduction: Participates in redox reactions, although less commonly.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous solvents.

    Halides: Substitution reactions with alkyl or aryl halides.

    Oxidizing Agents: Can be oxidized using agents like hydrogen peroxide.

Major Products

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    New Carbon-Carbon Bonds: Resulting from substitution reactions.

Scientific Research Applications

Magnesium octane bromide has a wide range of applications in scientific research:

    Chemistry: Used in organic synthesis to form complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of magnesium octane bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can:

    Nucleophilic Attack: Attack electrophilic centers in carbonyl compounds, leading to the formation of alcohols.

    Substitution: Replace halides in organic molecules, forming new carbon-carbon bonds.

    Coordination Chemistry: Interact with other metal centers, influencing catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    Magnesium Bromide: A simpler compound with similar reactivity but lacks the octane group.

    Magnesium Chloride: Another magnesium halide with different reactivity patterns.

    Grignard Reagents: A broad class of compounds similar in structure and reactivity.

Uniqueness

Magnesium octane bromide is unique due to the presence of the octane group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of long-chain hydrocarbons and complex organic molecules.

Properties

IUPAC Name

magnesium;octane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17.BrH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOQQIVFCFWSIU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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